molecular formula C14H19NO3 B5507538 4-[(2-ethylphenoxy)acetyl]morpholine

4-[(2-ethylphenoxy)acetyl]morpholine

Cat. No.: B5507538
M. Wt: 249.30 g/mol
InChI Key: OHBNIJCKIIYSBQ-UHFFFAOYSA-N
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Description

4-[(2-Ethylphenoxy)acetyl]morpholine is a morpholine derivative characterized by a 2-ethylphenoxy group linked via an acetyl bridge to the morpholine ring.

Properties

IUPAC Name

2-(2-ethylphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-12-5-3-4-6-13(12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBNIJCKIIYSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the aromatic ring and the nature of the linker (e.g., acetyl, sulfonyl) significantly impact properties like lipophilicity (cLog P), solubility, and melting points.

Compound Substituent cLog P* Melting Point (°C) Key Observations
4-[(2-Ethylphenoxy)acetyl]morpholine 2-Ethylphenoxy ~4.0 Not reported Ethyl group enhances lipophilicity
4-[(3-Fluorophenyl)acetyl]morpholine 3-Fluorophenyl ~3.8 Not reported Fluorine increases polarity
4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine 2-Bromo-4-methylphenoxy ~4.5 Not reported Bromine adds steric bulk
4-(4-Methoxyphenylsulfonyl)morpholine 4-Methoxyphenylsulfonyl N/A 109–110 Sulfonyl group lowers solubility
4-(2-Chloroacetyl)morpholine Chloroacetyl N/A Oil (not solid) High reactivity due to Cl substituent

*Estimated based on analogs in .

  • Lipophilicity: The 2-ethylphenoxy group in the target compound likely confers moderate lipophilicity (cLog P ~4.0), comparable to naphthalenyloxyethylmorpholine derivatives (cLog P = 4.2) . Bromine or fluorine substituents (e.g., in and ) may further modulate polarity and membrane permeability.
  • Synthetic Yields : Acetyl-linked morpholines, such as 4-(2-chloroacetyl)morpholine, are synthesized in ~69% yield via nucleophilic acyl substitution , suggesting similar routes for the target compound.

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